3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an amino group at the sixth position, which is further substituted with a 2-amino-2-methylpropyl group. The carboxylic acid group is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.
Amidation: The carboxylic acid group is converted to an amide by reacting with 2-amino-2-methylpropylamine under suitable conditions.
Esterification: The amide is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 6-[(2-amino-2-methylpropyl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,12)7-14-9-5-4-8(6-13-9)10(15)16-3/h4-6H,7,12H2,1-3H3,(H,13,14) |
InChI Key |
NZWILCCSYGPYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
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